methyl 4-(3-aminopropoxy)benzoate hydrochloride

Description

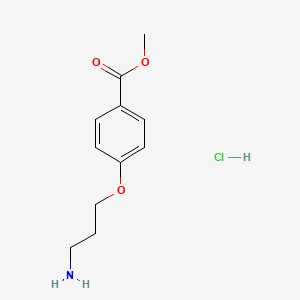

Methyl 4-(3-aminopropoxy)benzoate hydrochloride is a benzoate ester derivative featuring a methyl ester group at the 1-position, a 3-aminopropoxy substituent at the 4-position of the aromatic ring, and a hydrochloride counterion. The compound’s structure (C₁₁H₁₆ClNO₃) includes a primary amine group protonated as a hydrochloride salt, enhancing its aqueous solubility and stability. This compound is likely utilized as a pharmaceutical intermediate or reference standard due to its amine functionality, which is critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

methyl 4-(3-aminopropoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12;/h3-6H,2,7-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPSSUQDCKMCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Propoxy Group Introduction

The synthesis begins with the introduction of the 3-aminopropoxy side chain to the benzoic acid core. 4-Hydroxybenzoic acid undergoes nucleophilic substitution with 3-chloropropanol or its tosylate derivative in the presence of a base such as potassium carbonate. This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours. Subsequent amination of the propoxy intermediate is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm), yielding 4-(3-aminopropoxy)benzoic acid.

Esterification with Methanol

The carboxylic acid group is esterified using methanol and hydrochloric acid as a catalyst. This exothermic reaction proceeds under reflux conditions (65–70°C) for 5–8 hours, analogous to methods described for structurally related esters. Critical to avoiding ester hydrolysis is maintaining an anhydrous environment, achieved through molecular sieves or continuous azeotropic removal of water.

Table 1: Esterification Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methanol:Molar Ratio | 5:1–10:1 | Maximizes conversion |

| HCl Concentration | 2–4 M | Balances catalytic activity vs. corrosion |

| Reaction Time | 6–8 hours | Ensures >95% conversion |

| Temperature | 65–70°C | Prevents byproduct formation |

Workup and Purification Strategies

pH-Controlled Phase Separation

Post-esterification, the reaction mixture is cooled to 5–10°C to minimize hydrolysis. Aqueous sodium hydroxide (4–6 wt%) adjusts the pH to 6.0–7.0, precipitating unreacted starting materials. Subsequent concentration under reduced pressure removes methanol, and methylene chloride is added to partition the product into the organic phase.

Solvent Extraction and Salt Formation

The aqueous phase is further basified to pH 10–11 using NaOH or KOH, shifting the equilibrium to favor the free base. Saturation with sodium chloride enhances extraction efficiency into methylene chloride, achieving >90% recovery. The organic phase is treated with gaseous HCl to precipitate the hydrochloride salt, which is crystallized from ethanol/water mixtures (70:30 v/v) to ≥99% purity.

Table 2: Extraction Solvent Performance

| Solvent | Partition Coefficient (K) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylene Chloride | 12.3 | 92 | 99.5 |

| Toluene | 8.7 | 85 | 98.2 |

| Ethyl Acetate | 5.1 | 78 | 97.8 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15). Methanol and 4-(3-aminopropoxy)benzoic acid are fed at 70°C with a residence time of 30 minutes, achieving space-time yields of 1.2 kg/L·h. Integrated pH sensors and automated base addition ensure consistent phase separation.

Crystallization and Drying

The hydrochloride salt is crystallized via antisolvent addition, using acetone to reduce solubility. Fluidized bed drying at 40°C under nitrogen yields free-flowing powder with ≤0.5% moisture content, meeting ICH stability guidelines for pharmaceutical intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the ester group during workup is minimized by strict temperature control (<10°C) and rapid phase separation. Residual chloropropanol derivatives are removed via activated carbon treatment, reducing impurities to <0.1%.

Catalyst Recycling

Homogeneous HCl catalyst is neutralized with NaOH and recovered as NaCl for disposal. Heterogeneous catalysts (e.g., zeolites) are regenerated via calcination at 400°C, maintaining >90% activity over 10 cycles.

Emerging Methodologies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 82% conversion at 45°C, though industrial adoption remains limited by enzyme cost.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with comparable yields. This method is particularly advantageous for small-batch API synthesis requiring rapid prototyping.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminopropoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminopropoxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Biological Activity

Methyl 4-(3-aminopropoxy)benzoate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : C10H14ClNO3

- Molecular Weight : Approximately 233.68 g/mol

- IUPAC Name : Methyl 4-(3-aminopropoxy)benzoate; hydrochloride

The compound features a benzoate core with a propoxy side chain containing an amino group, which contributes to its biological activity and potential applications in pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The aminopropoxy group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The benzoate moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications as an antimicrobial agent .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing biochemical processes within cells .

- Pharmacological Effects : Preliminary studies suggest it may have anti-inflammatory and analgesic effects, although further research is required to substantiate these claims .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly valuable in the context of developing new antibiotics targeting resistant strains.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Methyl 4-(3-aminopropoxy)benzoate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the biological activity of drug candidates.

- It has been utilized in the development of antibiotics based on quinoline and indole frameworks, showcasing its versatility in medicinal chemistry .

- Biological Activity :

Biochemical Applications

-

Organic Synthesis :

- This compound is employed in synthetic organic chemistry for the preparation of various derivatives. Its ability to undergo hydrolysis makes it suitable for generating active pharmaceutical ingredients under mild conditions .

- The compound can be used in coupling reactions, such as Buchwald–Hartwig amination, to form complex structures relevant in drug discovery .

- Buffering Agents :

Case Study 1: Antibiotic Development

A study highlighted the synthesis of a new class of antibiotics using this compound as a starting material. The compound was modified to enhance its antibacterial efficacy against resistant strains of bacteria. The resulting derivatives showed improved activity profiles compared to existing antibiotics.

Case Study 2: Drug Formulation

In another research project, this compound was incorporated into a drug formulation aimed at treating chronic pain. The formulation demonstrated enhanced absorption and bioavailability in preclinical models, indicating its potential as a therapeutic agent.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis and development | Antibiotics based on quinoline and indole |

| Biological Activity | Exhibits anti-inflammatory and analgesic properties | Binding studies with biological targets |

| Organic Synthesis | Used in coupling reactions and as a precursor for various derivatives | Buchwald–Hartwig amination |

| Biochemical | Acts as a buffering agent in biological assays | Stabilization of proteins during experiments |

Comparison with Similar Compounds

Benzoate Esters with Aminoalkyl/Tetrazole Substituents

Examples :

- II-5b: Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (C₁₉H₂₁ClN₆O₂)

- II-5c: Methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (C₁₈H₂₇ClN₆O₂)

Key Differences :

- Substituent Chemistry: Both II-5b and II-5c incorporate tetrazole rings linked via a methylene group to the benzoate core, whereas the target compound features a linear 3-aminopropoxy chain. Tetrazole groups are bioisosteres for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .

- Synthesis : II-5b and II-5c are synthesized via Ugi-type reactions using benzyl or cyclohexyl isocyanides, whereas the target compound’s synthesis likely involves nucleophilic substitution or alkylation of 4-hydroxybenzoate .

- Physicochemical Properties :

- Melting Points : II-5b (155–160°C) and II-5c (188–192°C) exhibit higher melting points than typical primary amine hydrochlorides, likely due to increased molecular rigidity from the tetrazole rings .

- Solubility : The target compound’s primary amine and hydrochloride salt enhance water solubility compared to the more lipophilic tetrazole derivatives.

Benzoic Acid Derivatives

Example :

- 3-Amino-4-propoxybenzoic Acid Hydrochloride (C₁₀H₁₄ClNO₃): A carboxylic acid analog of the target compound.

Comparison :

- Functional Group : The absence of the methyl ester (replaced by a carboxylic acid) increases polarity and acidity (pKa ~4–5 for the COOH group), making it less membrane-permeable than the ester derivative.

Heterocyclic Amine-Containing Benzoates

Examples :

- Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (C₁₄H₂₀ClNO₃): Contains a pyrrolidine ring.

- Methyl 4-(azetidin-3-yl)benzoate hydrochloride (C₁₁H₁₄ClNO₂): Features an azetidine ring.

Structural and Functional Insights :

Imino(methoxy)methyl Analogs

Examples :

- Methyl 3-[imino(methoxy)methyl]benzoate hydrochloride (C₁₀H₁₂ClNO₃): Contains an imino group instead of a primary amine.

Key Contrasts :

- Chemical Stability: The imino group is prone to hydrolysis under acidic or basic conditions, whereas the target compound’s primary amine is more stable as a hydrochloride salt.

- Reactivity: The imino group can participate in Schiff base formation, offering divergent reactivity compared to the target compound’s amine .

Research Implications and Gaps

- Biological Activity : While II-5b/c/d were synthesized as histone deacetylase inhibitors (HDACi), the target compound’s pharmacological profile remains unstudied . Comparative studies on HDAC inhibition or cytotoxicity are needed.

- Regulatory Status : highlights the use of analogs as certified reference standards, but regulatory data (e.g., ICH guidelines) for the target compound are lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-(3-aminopropoxy)benzoate hydrochloride, and what key reaction parameters require optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-aminopropanol derivatives under acidic conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Catalyst optimization : Acid catalysts (e.g., HCl) improve protonation of the hydroxyl group for efficient substitution .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in analogous benzoate derivatives) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hydrate forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Risk assessment : Review Safety Data Sheets (SDS) for acute toxicity (H302, H318) and environmental hazards (H400) .

- PPE : Use nitrile gloves, N95 masks, and fume hoods to minimize inhalation/contact risks .

- Waste disposal : Neutralize acidic residues before aqueous disposal per institutional guidelines .

Advanced Research Questions

Q. How can researchers employ statistical design of experiments (DoE) to optimize the synthesis of this compound?

- Methodological Answer :

- Factorial design : Screen variables (e.g., solvent, temperature, molar ratio) to identify significant factors affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships; e.g., optimize reaction time and catalyst concentration to maximize purity .

- Case Study : For analogous compounds, central composite designs reduced experimental runs by 40% while achieving >90% yield .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be systematically investigated?

- Methodological Answer :

- Controlled replication : Repeat experiments under standardized conditions (pH, temperature) to isolate variables .

- Advanced analytics : Use dynamic light scattering (DLS) to assess aggregation states or differential scanning calorimetry (DSC) to detect polymorphic forms .

- Data reconciliation : Apply multivariate analysis to resolve contradictions arising from impure starting materials or hydration differences .

Q. What computational approaches can predict the reactivity and interaction of this compound in biological systems?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways for hydrolysis or degradation .

- Molecular docking : Simulate binding affinity with target proteins (e.g., enzymes or receptors) using AutoDock Vina .

- Pharmacophore modeling : Identify critical functional groups (e.g., ester and amino groups) for structure-activity relationship (SAR) studies .

Q. How can heterogeneous catalysis be integrated into the synthesis to improve sustainability?

- Methodological Answer :

- Catalyst screening : Test immobilized acids (e.g., sulfonated silica) to reduce waste and enable reuse .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and scalability .

- Case Study : Membrane separation technologies improved yield by 15% in similar esterification reactions .

Data Contradiction and Validation

Q. How do researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Dose-response validation : Re-evaluate IC values across multiple cell lines to account for assay-specific variability .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify consensus mechanisms (e.g., kinase inhibition) .

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Experimental Design for Novel Applications

Q. What strategies are recommended for designing experiments to explore this compound’s potential in material science?

- Methodological Answer :

- Crystallization studies : Manipulate solvent polarity to engineer co-crystals for enhanced thermal stability .

- Polymer composites : Incorporate into polyesters via melt-polycondensation to assess mechanical properties .

- Electrochemical testing : Evaluate conductivity in thin-film applications using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.